molecular formula C14H20N2O3 B6527550 tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate CAS No. 954232-19-0

tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B6527550
CAS No.: 954232-19-0
M. Wt: 264.32 g/mol
InChI Key: LTDWMQYBAFBZMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis
tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a pyridin-4-yloxy substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its synthesis typically involves nucleophilic substitution reactions. For example, 4-fluoropyridine hydrochloride reacts with tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate in tetrahydrofuran (THF) using sodium hydride (NaH) as a base . High-resolution mass spectrometry (HRMS) data for related compounds confirm molecular weights (e.g., C₁₇H₁₆ClN₂O⁺: 299.0947) .

Applications
This compound serves as a key intermediate in medicinal chemistry, particularly in the development of small-molecule modulators targeting gene expression or kinase inhibition . Its Boc group enhances solubility and facilitates further functionalization during multi-step syntheses.

Properties

IUPAC Name

tert-butyl 3-pyridin-4-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-6-12(10-16)18-11-4-7-15-8-5-11/h4-5,7-8,12H,6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDWMQYBAFBZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and pyridin-4-ol. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the use of protective groups and purification techniques to ensure high yield and purity. The compound is often produced in bulk quantities for use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidinyl derivatives, and substituted pyridinyl compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

Tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and pyridinyl group contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

Compound Name Substituents on Pyridine Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate None (parent compound) 292.37 Drug intermediate, kinase inhibition
tert-Butyl 3-((4-(4-chloro-3-hydroxyphenyl)isoquinolin-6-yl)oxy)pyrrolidine-1-carboxylate Chloro, hydroxyphenyl, isoquinoline 388.26 (exact for C₁₇H₁₆ClN₂O⁺) Enhanced bioactivity due to chloro and aromatic groups
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Iodo, methoxy ~450 (estimated) Potential for radiolabeling
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Methoxy, methyl 292.37 Improved metabolic stability

Key Findings :

  • Chloro and Hydroxyphenyl Groups (e.g., ): Increase molecular weight and enhance binding affinity to hydrophobic targets.
  • Iodo Substituents (e.g., ): Introduce heavy atoms for crystallography or imaging applications.
  • Methoxy/Methyl Groups (e.g., ): Improve solubility and modulate electronic effects on the pyridine ring.

Variations in the Heterocyclic Core

Compound Name Core Structure Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl (3R)-3-(piperidin-4-yloxy)pyrrolidine-1-carboxylate Piperidine (saturated) 270.37 Increased conformational flexibility
(S)-tert-Butyl 3-(((3-bromoimidazo[1,2-b]pyridazin-6-yl)amino)methyl)pyrrolidine-1-carboxylate Imidazo[1,2-b]pyridazine 396.30 Kinase inhibition, bromine for cross-coupling

Key Findings :

  • Imidazo[1,2-b]pyridazine (): Expands π-conjugation for enhanced target engagement in kinase inhibitors.

Functional Group Modifications on the Pyrrolidine Ring

Compound Name Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Hydroxy, trifluoromethyl 269.26 Metabolic stability via fluorination
(R)-tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate Amino, phenoxy 292.37 Increased polarity for solubility

Key Findings :

  • Trifluoromethyl Groups (): Enhance lipophilicity and resistance to oxidative metabolism.
  • Amino Groups (): Introduce hydrogen-bonding sites for target interaction.

Yield and Efficiency :

  • NaH-mediated reactions achieve ~50% yield , while palladium-catalyzed methods (e.g., ) may offer higher selectivity.

Biological Activity

Tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including antibacterial, anti-inflammatory, and antineoplastic properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • IUPAC Name : (R)-tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrrolidine, including this compound, exhibit significant antibacterial properties. For instance, research indicates that compounds with similar structures show effective inhibition against various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.96 - 7.81
Escherichia coliNot significantly effective
Klebsiella pneumoniaWeak inhibitory effects
Pseudomonas aeruginosaNo antibacterial effect

These findings suggest that the compound may be particularly effective against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed using in vitro models. In one study, the compound was evaluated for its ability to inhibit nitric oxide (NO) production in RAW264.7 macrophage cells stimulated by lipopolysaccharide (LPS). The results indicated:

  • Inhibition Rates :
    • At concentrations of 1.0 µg/mL: 86.87%
    • At concentrations of 2.0 µg/mL: 94.48%

These results highlight the compound's promising anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

Antineoplastic Activity

The antineoplastic effects of similar pyrrolidine derivatives have also been explored. For instance, compounds with structural similarities have shown moderate cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and SGC-7901 (gastric cancer). While specific data on this compound is limited, the general trend suggests potential anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A notable study investigated a series of pyrrolidine derivatives for their biological activity, revealing that modifications in the pyrrolidine ring can significantly influence their pharmacological properties. The study emphasized structure-activity relationships (SAR), indicating that specific substitutions can enhance antibacterial and anticancer activities.

Case Study: Vibripyrrolidine A

In a comparative analysis, a related compound, Vibripyrrolidine A, exhibited robust antibacterial and anti-inflammatory activities. This highlights the potential for this compound to serve as a lead compound for further development in antimicrobial and anti-inflammatory therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and optimization strategies for tert-butyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with pyridin-4-ol under Mitsunobu conditions or nucleophilic substitution. Key steps include:

  • Reagent Selection : Use tert-butyl chloroformate for carbamate formation and 4-hydroxypyridine as the nucleophile.
  • Solvent Optimization : Dichloromethane (DCM) or acetonitrile under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Base Catalysis : Triethylamine or sodium hydride to deprotonate intermediates and enhance reaction efficiency .
  • Temperature Control : Reactions are conducted at 0–25°C to minimize side reactions like ester hydrolysis .
    • Analytical Confirmation : Post-synthesis purity is verified via HPLC (>95%), and intermediates are characterized by ¹H/¹³C NMR .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) identifies pyrrolidine ring protons (δ 3.4–3.8 ppm) and pyridinyl protons (δ 6.8–8.2 ppm). ¹³C NMR confirms the tert-butyl carbonyl at ~155 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]⁺ at m/z 293.15 .
  • Infrared (IR) Spectroscopy : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O) confirm ester and ether linkages .

Q. What are the common chemical transformations applicable to this compound in medicinal chemistry?

  • Methodological Answer : The tert-butyl carbamate group serves as a protective moiety, enabling:

  • Deprotection : Acidic hydrolysis (HCl/dioxane) yields the free pyrrolidine amine for further functionalization .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling using Pd(PPh₃)₄ to introduce aryl/heteroaryl groups at the pyridinyl position .
  • Nucleophilic Substitution : Alkylation at the pyrrolidine nitrogen using alkyl halides under basic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis of the pyrrolidine core be achieved to study stereochemical effects on bioactivity?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP or Jacobsen catalysts for asymmetric hydrogenation of pyrrolidine precursors .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during esterification steps .
  • Crystallographic Validation : Single-crystal X-ray diffraction (SHELX-2018) confirms absolute configuration .

Q. What computational modeling approaches predict the compound’s reactivity in enzyme-binding studies?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina models interactions with kinase targets (e.g., EGFR), prioritizing pyridinyl oxygen and pyrrolidine nitrogen as key binding motifs .
  • DFT Calculations : B3LYP/6-31G* basis sets predict electron density at the carbamate group, guiding derivatization for improved solubility .

Q. How do researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Compare X-ray data (SHELXL-refined) with NOESY NMR to confirm spatial arrangement of substituents .
  • Temperature-Dependent NMR : Variable-temperature ¹H NMR (VT-NMR) identifies conformational flexibility that may explain discrepancies in bond angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.